molecular formula C7H7ClN4 B11908943 6-Chloro-2,7-dimethyl-7H-purine

6-Chloro-2,7-dimethyl-7H-purine

Cat. No.: B11908943
M. Wt: 182.61 g/mol
InChI Key: ZLHFNNMIBDOPQL-UHFFFAOYSA-N
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Description

6-Chloro-2,7-dimethyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 2nd and 7th positions on the purine ring. It is a pale yellow crystalline solid with relatively stable chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2,7-dimethyl-7H-purine can be synthesized by reacting hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . Another method involves heating hypoxanthine under pressure with phosphoryl chloride and a reagent prepared by adding water to dry phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization from water .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,7-dimethyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-2,7-dimethyl-7H-purine involves its conversion to 6-mercaptopurine, which inhibits the synthesis of nucleotides by interfering with the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This inhibition leads to the disruption of DNA and RNA synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-2,7-dimethylpurine

InChI

InChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)9-3-12(5)2/h3H,1-2H3

InChI Key

ZLHFNNMIBDOPQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)N(C=N2)C

Origin of Product

United States

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